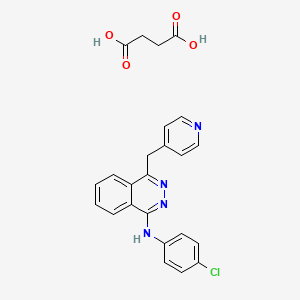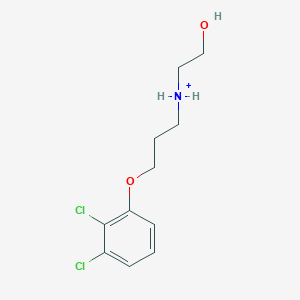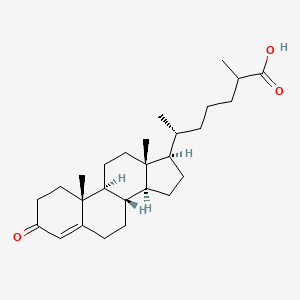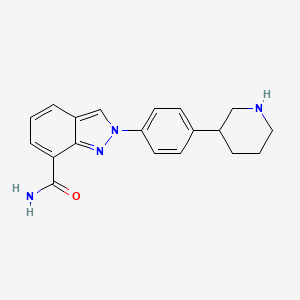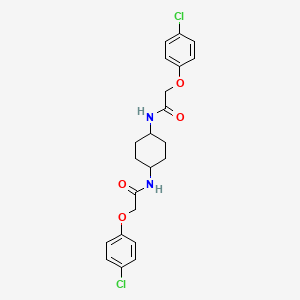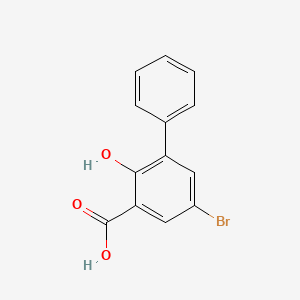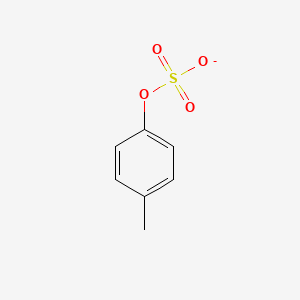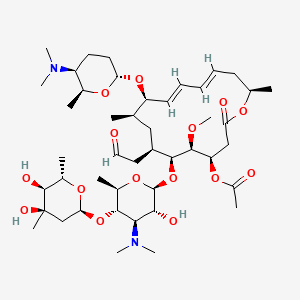
乙酰螺旋霉素
描述
Acetylspiramycin is a potent and orally active macrolide antibiotic produced by various Streptomyces species . It is an acetylated derivative of Spiramycin . Acetylspiramycin is an antimicrobial agent with activity against gram-positive organisms, including Streptococcus pyogenes, S. viridans, Corynebacterium diphtheriae, and methicillin-sensitive Staphylococcus aureus . It is also a potent antiprotozoal agent that is effective against parasitic infections caused by Cryptosporidium spp .
Synthesis Analysis
The synthesis of Acetylspiramycin involves adding a solvent and a catalyst into spiramycin alkali, heating, and stirring for a certain time . The extraction of trace Acetylspiramycin in real aqueous environments can be achieved using an aqueous two-phase system of ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate and phosphate .Molecular Structure Analysis
Acetylspiramycin is a 16-membered ring macrolide . It is an acetylated derivative of Spiramycin .Chemical Reactions Analysis
The partitioning of Acetylspiramycin was carried out in an aqueous two-phase system (ATPS) formed by a hydrophilic ionic liquid (1-butyl-3-methylimidazolium tetrafluoraborate, [Bmim]BF4) and NaH2PO4 . This ATPS is a simple, non-toxic, and effective sample pretreatment technique, which was developed for the simultaneous separation, enrichment, and rapid analysis of Acetylspiramycin coupled with molecular fluorescence spectrophotometry .Physical And Chemical Properties Analysis
The physical characteristics of APIs like Acetylspiramycin include XRPD Characterization, Particle Size Determination, Morphological Analysis, Surface Area Analysis . The chemical characteristics of APIs like Acetylspiramycin are identified using NMR to identify the chemical structure and quantify residual solvents .科学研究应用
Environmental Trace Analysis
Acetylspiramycin can be extracted from aqueous environments using an aqueous two-phase system (ATPS) involving ionic liquids . This method is non-toxic, effective, and suitable for the separation of macrolide antibiotics from real water sources, such as lakes, rivers, and groundwater. It provides a way to analyze trace amounts of acetylspiramycin with high extraction efficiency and a low limit of detection.
Electrochemical Sensing
The development of an acetylspiramycin sensor based on a single-walled carbon nanotubes film electrode has been reported . This sensor exhibits significant enhancement effects on the electrochemical oxidation of acetylspiramycin, offering a sensitive method for its determination in pharmaceutical drugs.
Immunomodulatory Effects
Acetylspiramycin, like other macrolides, has been recognized for its immunomodulatory and anti-inflammatory actions . It can suppress the cytokine storm of inflammation, which is beneficial in treating various inflammatory conditions.
作用机制
Target of Action
Acetylspiramycin, also known as Spiramycin II or ASPM, primarily targets the 50S ribosomal protein L3 . This protein is a crucial component of the bacterial ribosome, playing a significant role in protein synthesis .
Mode of Action
Acetylspiramycin operates by binding to the bacterial 50S ribosomal subunits, inhibiting translocation . This antibiotic is a potent inhibitor of the binding to the ribosome of both donor and acceptor substrates . The primary mechanism of action is achieved by stimulating the dissociation of peptidyl-tRNA from ribosomes during translocation .
Biochemical Pathways
The biochemical pathways affected by acetylspiramycin primarily involve protein synthesis. By binding to the 50S ribosomal subunits, acetylspiramycin disrupts the normal process of protein synthesis, leading to inhibited bacterial growth . The antibiotic action involves inhibition of protein synthesis in the bacterial cell during translocation .
Pharmacokinetics
The absolute bioavailability of oral spiramycin, a related compound, is generally within the range of 30 to 40% . After a 1 g oral dose, the maximum serum drug concentration was found to be within the range 0.4 to 1.4 mg/L . .
Result of Action
The molecular and cellular effects of acetylspiramycin’s action primarily involve the disruption of protein synthesis, leading to inhibited bacterial growth . This results in the effective treatment of various bacterial infections .
Action Environment
The efficacy and stability of acetylspiramycin can be influenced by various environmental factors. For instance, resistance to spiramycin can develop by several mechanisms and its prevalence is to a considerable extent proportional to the frequency of prescription in a given area
安全和危害
属性
IUPAC Name |
[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H76N2O15/c1-25-22-31(20-21-48)41(62-44-39(51)38(47(10)11)40(28(4)58-44)61-37-24-45(7,53)43(52)29(5)57-37)42(54-12)34(59-30(6)49)23-35(50)55-26(2)16-14-13-15-17-33(25)60-36-19-18-32(46(8)9)27(3)56-36/h13-15,17,21,25-29,31-34,36-44,51-53H,16,18-20,22-24H2,1-12H3/b14-13+,17-15+/t25-,26-,27-,28-,29+,31+,32+,33+,34-,36+,37+,38-,39-,40-,41+,42+,43+,44+,45-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCCSZFPOXBNDL-ZSTSFXQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)OC(=O)C)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)OC(=O)C)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)O[C@H]4CC[C@@H]([C@H](O4)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H76N2O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
885.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Foromacidin B | |
CAS RN |
24916-51-6 | |
| Record name | Spiramycin II | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24916-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SPIRAMYCIN II | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05298J5WMU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of acetylspiramycin?
A1: Acetylspiramycin exhibits its antibacterial activity by binding to the 50S ribosomal subunit of susceptible bacteria. [] This binding interferes with protein synthesis, ultimately leading to bacterial growth inhibition or death. []
Q2: What is the molecular formula and weight of acetylspiramycin?
A2: Acetylspiramycin comprises a mixture of acetyl derivatives of spiramycin I, II, and III. Specific details regarding molecular formulas and weights for individual components can be found in relevant research publications, such as those focusing on the separation and structural elucidation of acetylspiramycin components. [, ]
Q3: Are there any spectroscopic data available for acetylspiramycin?
A3: Yes, researchers have used various spectroscopic techniques to characterize acetylspiramycin components. Techniques like mass spectroscopy, 1H NMR, and 13C NMR have been employed to elucidate the structures of different acetylspiramycin fractions. [, ]
Q4: How stable is acetylspiramycin under different storage conditions?
A4: Research indicates that acetylspiramycin demonstrates remarkable stability even after prolonged storage. Studies have shown consistent weight component ratios of acetylspiramycin fractions in samples stored at room temperature for nearly 15 years. []
Q5: What are the challenges associated with formulating acetylspiramycin?
A5: One challenge in formulating acetylspiramycin, particularly for pediatric use, is the availability of suitable dosage forms. While 200 mg tablets exist, alternative forms like dry syrups are desirable for easier administration to children under five years old. []
Q6: How is acetylspiramycin absorbed and distributed in the body?
A6: Studies using radiolabeled acetylspiramycin in rats revealed low plasma levels of both radioactivity and bioactivity. [] This suggests low plasma concentrations might contribute to its in vivo activity. Autoradiography studies demonstrated higher radioactivity levels in organs like the spleen, kidney cortex, submaxillary gland, liver, and lung, indicating a potential affinity for these tissues. []
Q7: What is the elimination half-life of acetylspiramycin compared to other macrolides?
A7: Intravenous administration in rats showed that acetylspiramycin has a longer elimination half-life (151 minutes) compared to spiramycin I (103 minutes), josamycin (71 minutes), and midecamycin (54 minutes). []
Q8: What is the in vitro activity of acetylspiramycin against Chlamydia trachomatis and Chlamydophila pneumoniae?
A8: Acetylspiramycin demonstrates varying degrees of effectiveness against different Chlamydia strains. It shows lower activity against C. trachomatis serovar B and C. pneumoniae TWAR compared to acylspiramycin, erythromycin, and azithromycin. []
Q9: Has acetylspiramycin been evaluated in animal models of Toxoplasma gondii infection?
A9: Yes, studies have investigated the therapeutic effect of acetylspiramycin in mouse models of both acute and chronic Toxoplasma gondii infection. Results indicate its potential as a treatment option, particularly when combined with immunopotentiators like CSP-II. []
Q10: What analytical techniques are used to quantify acetylspiramycin?
A10: Several analytical methods have been developed for quantifying acetylspiramycin. These methods include high-performance liquid chromatography (HPLC), [, ] spectrophotometry, [, ] turbidimetry, [, , ] and chemiluminescence detection combined with flow injection analysis. []
Q11: Are there any methods for monitoring acetylspiramycin dissolution?
A11: Yes, fiber-optic dissolution test systems (FODT) have been employed to monitor the real-time dissolution of acetylspiramycin tablets, offering valuable insights into the drug's release profile and potential for therapeutic efficacy. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



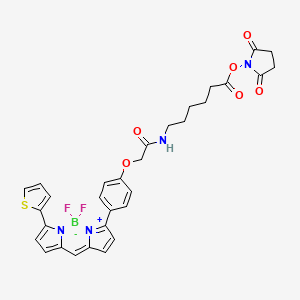
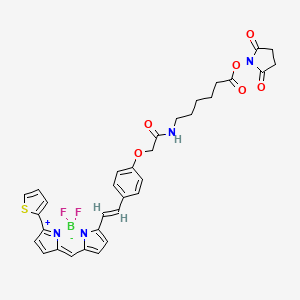
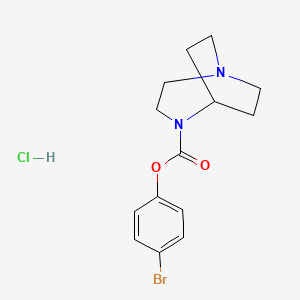
![4-butoxy-N-[2-(4-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]benzamide](/img/structure/B1663743.png)
